2-(4-Methylpiperazin-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine
Overview
Description
2-(4-Methylpiperazin-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine is a useful research compound. Its molecular formula is C15H25BN4O2 and its molecular weight is 304.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(4-Methylpiperazin-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-Methylpiperazin-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Histamine H4 Receptor Ligands
A study by Altenbach et al. (2008) explored a series of 2-aminopyrimidines, including derivatives similar to the specified compound, as ligands for the histamine H4 receptor (H4R). These compounds showed potential in anti-inflammatory and antinociceptive activities, suggesting their utility in pain management and inflammation treatment (Altenbach et al., 2008).
Crystal Structure and DFT Study
Huang et al. (2021) conducted a study on similar boric acid ester intermediates with benzene rings, examining their synthesis, crystal structure, and physicochemical properties through Density Functional Theory (DFT). This research provides insights into the structural and electronic characteristics of such compounds, which can be critical for various applications in materials science and chemistry (Huang et al., 2021).
Antitumor Activities
Guo et al. (2012) synthesized a series of 4,5-dihydro-1H-thiochromeno[4,3-d]pyrimidine derivatives, which included compounds structurally similar to the specified chemical. These compounds exhibited significant antitumor activities against human cancer cell lines, highlighting their potential as therapeutic agents in oncology (Guo et al., 2012).
CB2 Neutral Antagonists
Tuo et al. (2018) reported on oxazolo[5,4-d]pyrimidines, designed from a scaffold hopping strategy, which included compounds with structural similarities. These compounds were evaluated for their activity towards CB1/CB2 cannabinoid receptors, revealing potential applications in the development of drugs targeting these receptors (Tuo et al., 2018).
Cholinesterase and Aβ-Aggregation Inhibitors
Mohamed et al. (2011) studied 2,4-disubstituted pyrimidines for their dual activity as cholinesterase and amyloid-β (Aβ)-aggregation inhibitors. This research indicates the potential of pyrimidine derivatives in the treatment of neurodegenerative diseases like Alzheimer’s (Mohamed et al., 2011).
properties
IUPAC Name |
2-(4-methylpiperazin-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25BN4O2/c1-14(2)15(3,4)22-16(21-14)12-10-17-13(18-11-12)20-8-6-19(5)7-9-20/h10-11H,6-9H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGIDGOSYDQTQDO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(N=C2)N3CCN(CC3)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25BN4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30585971 | |
Record name | 2-(4-Methylpiperazin-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30585971 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Methylpiperazin-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine | |
CAS RN |
942922-07-8 | |
Record name | 2-(4-Methylpiperazin-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30585971 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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